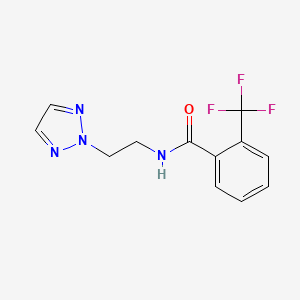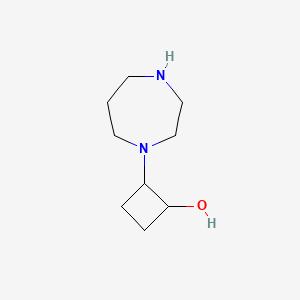
2-(1,4-Diazepan-1-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of cyclobutene compounds, which are structurally similar to “this compound”, often involves [2+2] cycloaddition reactions . For instance, an In(tfacac)3-TMSBr catalyzed selective [2 + 2]-cycloaddition enables an efficient synthesis of cyclobutenes from aryl alkynes and acrylates with high chemo- and stereoselectivity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutanol ring attached to a 1,4-diazepane ring .Physical And Chemical Properties Analysis
“this compound” is a liquid with a light yellow appearance . It has a boiling point range of 116 - 120 °C at 1 mmHg .Wissenschaftliche Forschungsanwendungen
- Forscher haben die enzymatische intramolekulare asymmetrische reduktive Aminierung zur Synthese chiraler 1,4-Diazepane untersucht. Für diesen Zweck wurden enantiokomplementäre Iminreduktasen (IREDs) identifiziert, die zur Konstruktion chiraler 1,4-Diazepane mit hoher Enantioselektivität führten. Insbesondere zeigten mutierte IREDs eine verbesserte katalytische Effizienz, die den Zugang zu verschiedenen substituierten 1,4-Diazepanen von pharmazeutischer Bedeutung ermöglichte .
- Chirale 1,4-Diazepane dienen als essentielle strukturelle Einheiten im Wirkstoffdesign. Zum Beispiel:
- Suvorexant (1), ein selektiver dualer Orexin-Rezeptor-Antagonist, wird zur Behandlung von primärer Insomnie eingesetzt. Beide Verbindungen enthalten das 1,4-Diazepan-Motiv .
Biokatalyse und asymmetrische Synthese
Pharmazeutische Entwicklung
Safety and Hazards
Wirkmechanismus
Target of Action
Diazepanes, which are part of the compound’s structure, are known to interact with various receptors in the nervous system .
Biochemical Pathways
Diazepanes can affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Compounds containing a diazepane ring can have various effects at the cellular level, often involving changes in cell signaling .
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
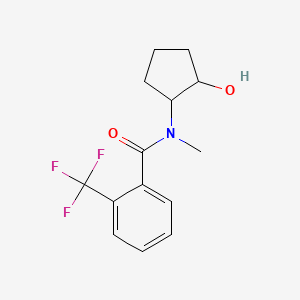
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)

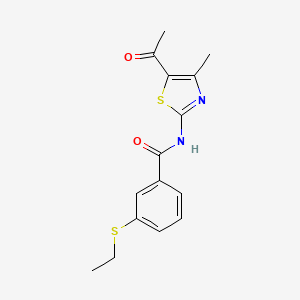

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)


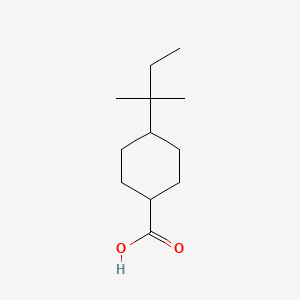
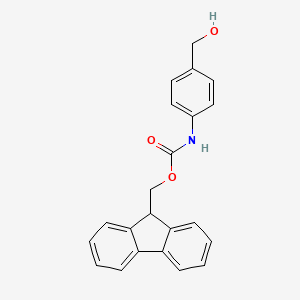
![N-(2,4-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2584125.png)
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2584126.png)
